molecular formula C19H17FN4O B2616454 2-(4-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034291-32-0

2-(4-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No. B2616454
CAS RN: 2034291-32-0
M. Wt: 336.37
InChI Key: QXCIPPQRMYDTBC-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone, also known as FPh-TAZ, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Characterization

  • Discovery and Synthesis of Cholesterol Absorption Inhibitors : A study on the discovery of a potent, orally active inhibitor of cholesterol absorption, SCH 58235, provides insights into the design and synthesis of compounds with specific functional groups aimed at enhancing activity and blocking detrimental metabolic oxidation. The research delves into structure-activity relationships (SAR) and metabolic considerations in the development of these compounds (Rosenblum et al., 1998).

  • Antimicrobial Activity of Triazole Derivatives : Another study focused on the synthesis of novel triazole derivatives with antimicrobial activity, showcasing the process of creating compounds with specific structures for biological applications. The structural characterization was performed using NMR and mass spectra to confirm the synthesis of these novel compounds (Nagamani et al., 2018).

Biological Activities

  • Antibacterial and Antifungal Activities : Research on the antimicrobial activity of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones demonstrates the potential of these compounds in fighting bacterial and fungal infections. The study highlights the synthesis of these compounds and their evaluation against various microbial strains, pointing to their relevance in developing new antimicrobial agents (Kumar et al., 2019).

  • Cytotoxic Studies : A study on the synthesis, spectroscopic characterization, and biological evaluation of a compound with a triazole and isoxazole moiety revealed its potential in cytotoxic studies. The research encompassed the synthesis methodology, structural analysis through spectroscopic methods, and evaluation of cytotoxicity, providing a comprehensive understanding of the compound's biological activities (Govindhan et al., 2017).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c20-16-8-6-14(7-9-16)10-19(25)23-11-17(12-23)24-13-18(21-22-24)15-4-2-1-3-5-15/h1-9,13,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCIPPQRMYDTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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